molecular formula C7H6ClNO2 B571282 4-Methoxypyridine-2-carbonyl chloride CAS No. 124050-26-6

4-Methoxypyridine-2-carbonyl chloride

Cat. No.: B571282
CAS No.: 124050-26-6
M. Wt: 171.58
InChI Key: XUJSHELUTAXQTH-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-carbonyl chloride is a valuable chemical building block designed for research and development applications, particularly in organic synthesis and pharmaceutical sciences. As an acyl chloride derivative of 4-methoxypicolinic acid, this compound is a highly reactive intermediate, making it an ideal electrophile for introducing the 4-methoxypyridine-2-carbonyl moiety into target molecules. Its primary research value lies in its application in nucleophilic acyl substitution reactions, where it readily reacts with amines to form amides and with alcohols to form esters, facilitating the rapid construction of complex molecular architectures. Researchers can leverage this reagent in the synthesis of novel compounds, such as cyclopropane carboxylic acid derivatives, which are investigated for their potential as pharmaceutical agents, including inhibitors of biosynthetic pathways like leukotriene and eoxin synthesis for inflammatory and respiratory diseases . The 4-methoxypyridine group is a common scaffold in coordination chemistry and can be found in catalysts and metal-organic complexes , suggesting this acyl chloride could serve as a precursor for synthesizing specialized ligands. This product is strictly for professional laboratory research and industrial manufacturing use. It is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in a well-ventilated fume hood and storage under an inert atmosphere such as argon are strongly recommended due to the reactive nature of acyl chlorides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSHELUTAXQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664602
Record name 4-Methoxypyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124050-26-6
Record name 4-Methoxypyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxypyridine 2 Carbonyl Chloride and Analogues

Established Synthesis Routes to Pyridine (B92270) Acyl Chlorides

The traditional and most direct methods for the synthesis of pyridine acyl chlorides, including 4-methoxypyridine-2-carbonyl chloride, rely on the conversion of the corresponding carboxylic acids using common halogenating agents. These methods are well-documented and widely employed in both academic and industrial settings.

Conversion of Pyridinecarboxylic Acids to Corresponding Acyl Chlorides via Halogenating Agents (e.g., Thionyl Chloride)

The primary route to this compound involves the chlorination of its precursor, 4-methoxypyridine-2-carboxylic acid. This transformation is typically achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uc.ptwikipedia.org The reaction with thionyl chloride converts the carboxylic acid into the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are easily removed from the reaction mixture. wikipedia.orgresearchgate.net Similarly, oxalyl chloride is also effective, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF). stackexchange.com

The precursor, 4-methoxypyridine-2-carboxylic acid, can be synthesized through various pathways. One common method is the hydrolysis of 4-methoxy-2-cyanopyridine. This approach, however, can require harsh conditions. An alternative synthesis starts from 4-nitropyridine (B72724) N-oxide, which undergoes a multi-step transformation to yield the desired carboxylic acid. chemicalbook.com

Table 1: Comparison of Common Halogenating Agents for Pyridinecarboxylic Acids

Reagent Typical Conditions Advantages Disadvantages
**Thionyl Chloride (SOCl₂) ** Neat or in a solvent, often at reflux Gaseous byproducts (SO₂, HCl) are easily removed Can be harsh for sensitive substrates
**Oxalyl Chloride ((COCl)₂) ** With catalytic DMF in a solvent like DCM at RT Milder conditions than SOCl₂ More expensive than SOCl₂

Investigation of Catalytic and Stoichiometric Additives in Acyl Chloride Formation (e.g., Pyridine, N,N-Dimethylformamide)

The efficiency of the conversion of pyridinecarboxylic acids to their acyl chlorides can be significantly enhanced by the use of catalytic or stoichiometric additives. N,N-Dimethylformamide (DMF) is a widely used catalyst, particularly in reactions with oxalyl chloride and thionyl chloride. stackexchange.com The catalytic cycle involves the initial reaction of DMF with the halogenating agent to form a Vilsmeier reagent, an imidoyl chloride intermediate (e.g., [Me₂N=CHCl]Cl). stackexchange.com This intermediate is a more potent acylating agent than the initial halogenating agent and reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. stackexchange.com

Pyridine is another common additive in these reactions, serving a dual role. stackexchange.com It can act as a nucleophilic catalyst, similar to DMF, by reacting with the acyl chloride to form a highly reactive acylpyridinium salt. stackexchange.comlibretexts.org This intermediate readily reacts with nucleophiles. Additionally, pyridine functions as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction, which can be particularly important for acid-sensitive substrates. wikipedia.orgstackexchange.com 4-Dimethylaminopyridine (DMAP) is an even more powerful nucleophilic catalyst than pyridine due to the resonance stabilization of the corresponding N-acylpyridinium salt. libretexts.org

Advanced and Emerging Synthetic Approaches for Pyridyl Acyl Chlorides

To overcome the limitations of traditional batch methods, such as safety concerns with hazardous reagents and scalability issues, more advanced synthetic strategies are being developed. These include flow chemistry for continuous production and sophisticated methods for the regioselective synthesis of precursors.

Applications of Flow Chemistry for Continuous Synthesis of Acyl Chlorides

Flow chemistry offers significant advantages for the synthesis of acyl chlorides, particularly when dealing with toxic and unstable reagents like phosgene (B1210022) or thionyl chloride. acs.orgyoutube.com In a flow system, small volumes of reagents are continuously mixed and reacted in a reactor coil or microreactor. youtube.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better product purity. acs.org

The synthesis of acyl chlorides can be integrated into a multi-step flow process, where the acyl chloride is generated in situ and immediately consumed in the subsequent reaction, avoiding its isolation. acs.org For instance, a carboxylic acid can be activated with triphosgene (B27547) in a flow reactor to form the acyl chloride, which is then directly reacted with an amine to produce an amide in a continuous fashion. acs.org This "telescoped" approach is highly efficient and minimizes waste. acs.orgvapourtec.com The use of in-line monitoring techniques, such as FT-IR, allows for real-time analysis of the reaction progress, ensuring optimal conditions are maintained throughout the synthesis. vapourtec.com

Table 2: Advantages of Flow Chemistry for Acyl Chloride Synthesis

Feature Benefit
Enhanced Safety Small reaction volumes minimize the risk associated with hazardous reagents.
Precise Control Accurate control over temperature, pressure, and mixing leads to better reproducibility.
Improved Yield and Purity Optimized conditions and rapid quenching can reduce byproduct formation.
Scalability Production can be scaled up by running the system for longer periods.

| Telescoped Synthesis | In-situ generation and consumption of unstable intermediates is possible. acs.org |

Directed Ortho Metalation (DoM) Strategies for Precursor Synthesis of Substituted Pyridines

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

For the synthesis of the precursor to this compound, the methoxy (B1213986) group in 4-methoxypyridine (B45360) can act as a DMG. arkat-usa.org However, direct lithiation of 4-methoxypyridine with standard bases like n-BuLi is often not selective. The use of a more specialized base, such as Fort's BuLi-LiDMAE (lithium N,N-dimethylaminoethoxide), has been shown to effectively direct lithiation to the C-2 position of 4-methoxypyridine. arkat-usa.org Quenching this lithiated intermediate with carbon dioxide (CO₂) would then afford the desired 4-methoxypyridine-2-carboxylic acid. arkat-usa.org This approach provides a highly regioselective route to the key precursor.

Chemo- and Regioselective Preparations of Pyridyl Carbonyl Compounds and Their Halides

The synthesis of highly substituted pyridines often requires methods that allow for the selective introduction of functional groups at specific positions. Chemoselective and regioselective strategies are therefore of great importance. One approach involves the use of leaving groups with different reactivities in cross-coupling reactions. nih.gov For example, a pyridine ring bearing both a bromo and a fluorosulfate (B1228806) group can be selectively functionalized at the bromine position first, leaving the fluorosulfate group available for a subsequent transformation. nih.gov

Another strategy involves the remodeling of other heterocyclic skeletons. For instance, polysubstituted pyridines can be synthesized from 3-formyl (aza)indoles or benzofurans through a ring-cleavage and rearrangement methodology. nih.gov This allows for the construction of pyridines with diverse functional groups, including esters and sulfones, at specific positions. nih.gov The development of such methods enables the synthesis of a wide array of pyridyl carbonyl compounds and their corresponding halides with precise control over the substitution pattern, which is crucial for creating novel and complex molecules.

Reaction Mechanisms and Reactivity Studies of 4 Methoxypyridine 2 Carbonyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including acyl chlorides. fiveable.me These reactions proceed via a characteristic two-step mechanism: nucleophilic addition followed by elimination of a leaving group. fiveable.memasterorganicchemistry.com

The accepted pathway for nucleophilic acyl substitution in acyl chlorides is the addition-elimination mechanism. chemistrysteps.com This process involves two main stages. First, the nucleophile attacks the electrophilic carbonyl carbon. fiveable.me The carbonyl carbon in acyl chlorides is highly electrophilic because the electronegative chlorine atom withdraws electron density. libretexts.org This initial attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com

In the second step, the tetrahedral intermediate collapses. fiveable.me The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. khanacademy.org Concurrently, the bond to the leaving group—in this case, the chloride ion—is broken, and the chloride is expelled. youtube.com The net result is the substitution of the chloride with the incoming nucleophile. libretexts.org For pyridyl acyl chlorides specifically, the reaction is initiated by the nucleophilic attack on the carbonyl carbon, leading to the formation of a C-Nucleophile bond and the cleavage of the C-Cl bond. rsc.org

The tetrahedral intermediate is a key, albeit often transient, species in the nucleophilic acyl substitution pathway. byjus.com This intermediate possesses a central carbon atom with sp3 hybridization, bonded to the original carbonyl oxygen (now an alkoxide), the R-group of the acyl compound (the 4-methoxypyridine (B45360) ring), the leaving group (chloride), and the newly added nucleophile. fiveable.meyoutube.com This negatively charged oxygen makes the intermediate unstable. khanacademy.org

The existence of this intermediate has been a subject of study, as its short lifespan makes it difficult to detect. rsc.org However, recent research using techniques like mass spectrometry has provided direct evidence for the formation of protonated tetrahedral intermediates in reactions between acetyl chloride and alcohols, supporting the addition-elimination mechanism over a direct SN2 displacement. rsc.org The collapse of this intermediate is the elimination step of the reaction, where the reformation of the stable carbonyl double bond provides the driving force to expel the leaving group. youtube.com

Table 1: Calculated Bond Length Changes in the Reaction of Acetyl Chloride with Pyridine (B92270) (a model for pyridyl acyl chlorides). Data derived from DFT calculations. rsc.org
BondReactant (Å)Transition State (Å)Product Complex (Å)
C-N (Pyridine)2.811.941.51
C-Cl1.821.96-

The rate of nucleophilic acyl substitution is significantly influenced by the ability of the leaving group to depart. byjus.com An excellent leaving group is one that is stable on its own, which typically corresponds to being a weak base. byjus.com Chloride (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and thus an excellent leaving group. byjus.comyoutube.com

Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution.
DerivativeLeaving GroupBasicity of Leaving GroupReactivity
Acid Chloride (R-COCl)Cl⁻Very WeakHighest
Acid Anhydride (B1165640) (R-COOOCR)RCOO⁻WeakHigh
Ester (R-COOR')⁻OR'StrongModerate
Amide (R-CONH₂)⁻NH₂Very StrongLowest

Influence of the 4-Methoxy Substituent on Acyl Chloride Reactivity

The substituents on the pyridine ring play a crucial role in modulating the reactivity of the acyl chloride functional group.

The 4-methoxy group on the pyridine ring exerts a significant electronic influence on the molecule's reactivity. This substituent can donate electron density to the aromatic ring through a resonance effect (+R effect). youtube.com This donation of electron density can be transmitted through the π-system of the pyridine ring to the carbonyl group at the 2-position.

This electron-donating effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity compared to an unsubstituted pyridine-2-carbonyl chloride. However, this deactivating effect is counteracted by the strong electron-withdrawing inductive effect of the pyridine nitrogen and the chlorine atom. youtube.com Studies on methoxypyridines indicate that the methoxy (B1213986) group can mitigate the basicity of the pyridine nitrogen. nih.gov Despite the electron-donating nature of the methoxy group, the acyl chloride moiety remains highly reactive due to the excellent leaving group ability of chloride. libretexts.orgyoutube.com Some studies have noted that substituted 4-methoxypyridines can show a reduced tendency to form the pyridinium (B92312) ions that are often crucial for reactivity towards nucleophiles. acs.org

Steric hindrance can play a significant role in the reactions of substituted pyridines by impeding the approach of a nucleophile to the reaction center. nih.gov The rate of nucleophilic attack can be sensitive to the steric bulk of substituents, particularly those located at positions ortho to the reaction site. acs.org

In the case of 4-Methoxypyridine-2-carbonyl chloride, the acyl chloride group is at the 2-position, adjacent to the ring nitrogen. The methoxy group is located at the 4-position, which is para to the nitrogen and meta to the carbonyl group. Due to its distance from the reaction center, the 4-methoxy group itself is not expected to exert a significant direct steric effect on the approaching nucleophile. The primary steric considerations would arise from the geometry of the pyridine ring itself and the carbonyl group at the 2-position. Studies on other substituted pyridines confirm that substituents at the ortho-position (e.g., the 3 or 5-position relative to the carbonyl group, or the 6-position on the ring) have a much more pronounced steric impact than those at the para-position. youtube.comacs.org Therefore, the electronic influence of the 4-methoxy group is the dominant factor in modulating reactivity, with its steric contribution being minimal. youtube.com

Mechanistic Insights Derived from Computational Chemistry

Computational chemistry has emerged as an indispensable tool for unraveling the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a reactive species like this compound, computational methods provide a molecular-level understanding of its reactivity, the stability of intermediates, and the energetic profiles of reaction pathways. These studies are typically grounded in quantum mechanics, with Density Functional Theory (DFT) being the most widely employed method due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective in mapping the potential energy surface of a reaction, allowing for the identification and characterization of stable molecules (reactants, products, intermediates) and, crucially, the high-energy transition states that connect them.

For this compound, DFT calculations can elucidate the mechanism of its characteristic reactions, such as nucleophilic acyl substitution. In a typical study, the geometries of the reactants (e.g., the acyl chloride and a nucleophile like an amine or alcohol), the tetrahedral intermediate, the transition states, and the final products are optimized. Functionals like B3LYP or PBE, combined with basis sets such as 6-311++G(d,p), are commonly used to achieve reliable results. wikipedia.orglibretexts.org

The primary utility of DFT in this context is the characterization of transition state (TS) structures. For instance, in an attack by a nucleophile on the carbonyl carbon, DFT can calculate the precise geometry of the TS, including the lengths of the partially formed and partially broken bonds. This information confirms the reaction pathway and provides a foundation for understanding the reaction's kinetics.

Table 1: Hypothetical DFT-Calculated Bond Length Changes in the Transition State of Nucleophilic Acyl Substitution

This table illustrates the expected changes in key bond lengths during the nucleophilic attack of ammonia (B1221849) (NH₃) on this compound, as would be calculated by DFT. The transition state features an elongated C=O bond and a partially formed C-N bond.

BondReactant (Å)Transition State (TS) (Å)Tetrahedral Intermediate (Å)
C=O Bond Length~1.19~1.35~1.42
C-Cl Bond Length~1.80~1.95~2.20
C-Nucleophile (N) Distance>3.00~1.80~1.47

Note: Data are illustrative, based on established principles of nucleophilic acyl substitution and DFT studies on similar systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) in Reactant Complexes and Transition States

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com A chemical reaction is often governed by the donation of electron density from the HOMO of one reactant (the nucleophile) to the LUMO of the other (the electrophile). libretexts.orgyoutube.com

In the case of this compound, the key to its reactivity is the nature of its LUMO. Computational analysis reveals that the LUMO is predominantly the π* antibonding orbital of the carbonyl group (C=O). youtube.com This orbital is heavily localized on the electrophilic carbonyl carbon atom, making it the primary site for nucleophilic attack. The energy of this LUMO determines the molecule's susceptibility to reaction; a lower LUMO energy corresponds to a more reactive electrophile.

The HOMO of a reacting nucleophile (e.g., the lone pair orbital on an amine or alcohol) must have a suitable energy and symmetry to overlap effectively with the LUMO of the acyl chloride. The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a critical parameter; a smaller gap generally leads to a more favorable interaction and a faster reaction. libretexts.org The electron-donating 4-methoxy group and the electron-withdrawing pyridine ring nitrogen both modulate the energy of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies and Their Significance

This table shows representative energy values for the frontier orbitals involved in a reaction between this compound and a generic nucleophile (e.g., Ammonia).

Molecule/OrbitalEnergy (eV)Role in Reaction
This compound (LUMO) ~ -1.5Electron acceptor; π* orbital of the carbonyl group, localized on carbon, making it the electrophilic site.
Ammonia (HOMO) ~ -10.7Electron donor; non-bonding orbital (lone pair) on the nitrogen atom.
HOMO-LUMO Gap ~9.2The energy difference that must be overcome for electron transfer; smaller gaps indicate higher reactivity.

Note: Energy values are for illustrative purposes to demonstrate the application of FMO theory.

Investigations into Charge Distribution, Electrostatic Potential Surfaces, and Their Correlation with Reactivity

While FMO theory focuses on orbital interactions, an analysis of the ground-state charge distribution provides a more classical, electrostatic picture of reactivity. DFT calculations can generate Electrostatic Potential (ESP) maps, which visualize the charge distribution across a molecule. acs.org These maps are color-coded to represent areas of differing electrostatic potential: red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). osti.gov

For this compound, an ESP map would clearly show:

A significant region of positive potential (blue) around the carbonyl carbon, confirming its high electrophilicity.

Regions of strong negative potential (red) around the carbonyl oxygen and the pyridine nitrogen atom, corresponding to their lone pairs of electrons and their roles as potential sites for protonation or coordination to Lewis acids.

This visual representation of charge distribution is highly intuitive and correlates directly with the molecule's known reactivity, highlighting the carbonyl carbon as the site susceptible to attack by electron-rich nucleophiles.

Table 3: Hypothetical Calculated Atomic Charges

This table shows typical partial atomic charges on key atoms of this compound, as would be determined by a population analysis method (e.g., Mulliken or Natural Bond Orbital) within a DFT calculation.

AtomHypothetical Partial Charge (a.u.)Implication for Reactivity
Carbonyl Carbon (C=O)+0.75Highly positive charge confirms this atom is the primary electrophilic center.
Carbonyl Oxygen (C=O)-0.55Negative charge indicates a nucleophilic character and a site for hydrogen bonding.
Pyridine Nitrogen-0.60Significant negative charge makes it a basic site and influences the ring's electronics.
Chlorine-0.25Negative charge, acts as a good leaving group during nucleophilic substitution.

Note: Values are illustrative and intended to reflect expected trends in charge distribution.

Quantitative Determination of Energy Barriers and Thermodynamic Parameters for Key Reaction Steps

Table 4: Example of a Calculated Reaction Energy Profile (Hypothetical)

This table presents a hypothetical free energy profile for the reaction of this compound with a nucleophile, illustrating the quantitative data obtained from DFT calculations.

Reaction Coordinate PointRelative Free Energy (ΔG, kcal/mol)Description
Reactants0.0Reference energy level.
Transition State 1 (TS1)+15.0Activation energy for the formation of the tetrahedral intermediate.
Tetrahedral Intermediate+5.0A metastable intermediate on the reaction pathway.
Transition State 2 (TS2)+12.0Activation energy for the collapse of the intermediate and loss of Cl⁻.
Products-20.0The overall reaction is thermodynamically favorable (exergonic).

Note: Energy values are illustrative, based on typical values for two-step nucleophilic acyl substitution reactions.

Modeling of Solvation Effects on Reaction Mechanisms and Energetics

Reactions are rarely performed in the gas phase; the solvent plays a crucial role. Computational chemistry can account for this using solvation models. These are broadly categorized as:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., Polarizable Continuum Model, PCM, or the SMD model). rsc.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally demanding but can capture specific interactions like hydrogen bonding.

For reactions involving charged species, such as the tetrahedral intermediate and the departing chloride ion in a nucleophilic substitution, the solvent effect is profound. Polar solvents can stabilize these charged species, lowering their energy and, consequently, the energy of the transition states leading to them. This can dramatically increase the reaction rate compared to the gas phase or a nonpolar solvent. Modeling solvation is therefore essential for obtaining activation energies and thermodynamic parameters that are comparable to experimental results.

Table 5: Illustrative Impact of Solvation on a Key Activation Energy

This table demonstrates how an implicit solvation model in a DFT calculation would be expected to alter the activation energy for the formation of a polar transition state.

ParameterGas Phase (kcal/mol)Polar Solvent (e.g., Water, PCM) (kcal/mol)
Activation Energy (ΔG‡) for TS1 formation25.015.0

Note: Values are hypothetical, designed to show the typical trend of polar solvents lowering the activation barriers for reactions involving charge separation.

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds, including 4-Methoxypyridine-2-carbonyl chloride.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: In the ¹H NMR spectrum of this compound, the proton signals are expected to appear at distinct chemical shifts due to the electronic environment of the pyridine (B92270) ring and its substituents. The methoxy (B1213986) group (-OCH₃) protons typically resonate around 3.9 ppm. The protons on the pyridine ring will exhibit characteristic shifts influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl chloride group. For comparison, in unsubstituted pyridine, the α-protons appear at approximately 8.5 ppm, β-protons at 7.1 ppm, and the γ-proton at 7.5 ppm. chemicalbook.comwikipedia.org The substitution pattern on the pyridine ring in this compound will alter these values, providing crucial information about the placement of the substituents.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acyl chloride group is characteristically deshielded and appears in the range of 160-180 ppm. ucalgary.ca The carbons of the pyridine ring will have distinct chemical shifts; for instance, in unsubstituted pyridine, the chemical shifts are approximately δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, and δ(γ-C) = 136 ppm. wikipedia.org The methoxy and carbonyl chloride substituents will cause shifts in these positions, allowing for the confirmation of the substitution pattern. The methoxy carbon itself will also produce a characteristic signal.

A complete assignment of all proton and carbon signals, aided by their multiplicities and coupling constants, allows for the definitive confirmation of the compound's connectivity. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3Data not available-
H5Data not available-
H6Data not available-
-OCH₃~3.9 Data not available
C2-~165-170 (C=O)
C3-Data not available
C4-Data not available
C5-Data not available
C6-Data not available
-OCH₃-Data not available

Note: Specific experimental values can vary based on the solvent and other experimental conditions.

For complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity. mdpi.com

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring.

HSQC spectra correlate directly bonded protons and carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connections between the methoxy group, the carbonyl group, and the pyridine ring. mdpi.com

Solid-State NMR (ssNMR): While solution-state NMR is more common, solid-state NMR can provide information about the molecule's structure and dynamics in the solid phase. acs.org This can be particularly useful for studying polymorphism or interactions in the crystalline state. researchgate.net For pyridine derivatives, ssNMR has been used to study interactions with surfaces and to characterize solid-electrolyte interphases. acs.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu

For this compound, the FT-IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This peak typically appears at a high frequency, around 1750-1800 cm⁻¹. ucalgary.capg.edu.pl The exact position can be influenced by the electronic effects of the pyridine ring and the methoxy group. The spectrum will also show characteristic C-Cl stretching vibrations, although these are often weaker and appear at lower frequencies (around 550-750 cm⁻¹). Other significant peaks will include C-O stretching for the methoxy group and various vibrations associated with the pyridine ring. openaccesspub.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride)Stretch~1750-1800 ucalgary.capg.edu.plStrong
C-ClStretch~550-750 Medium to Weak
C-O (Methoxy)StretchData not availableMedium to Strong
Aromatic C=C/C=NStretchData not availableMedium
C-H (Aromatic/Methyl)StretchData not availableMedium to Weak

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound by providing a highly accurate molecular weight. The expected molecular ion peak [M]⁺ or a protonated species [M+H]⁺ would confirm the molecular formula C₇H₆ClNO₂.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. Acyl chlorides are known to undergo characteristic fragmentation pathways. ucalgary.ca Common fragmentation patterns for organic molecules include alpha-cleavage and the loss of small, stable neutral molecules. youtube.comlibretexts.org For this compound, potential fragmentation could involve the loss of a chlorine radical (Cl•) or a carbon monoxide (CO) molecule, leading to the formation of characteristic fragment ions. The analysis of these fragments can further corroborate the proposed structure.

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structures

Derivatization Strategies and Synthetic Applications

Amidation Reactions of 4-Methoxypyridine-2-carbonyl Chloride with Amines

The reaction of this compound with amines is a fundamental transformation that leads to the formation of pyridine-2-carboxamides. These amides are prevalent structural motifs in pharmaceuticals and agrochemicals. The high reactivity of the acyl chloride group facilitates the ready formation of an amide bond upon treatment with primary and secondary amines.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired amide product. Key parameters that are often adjusted include the solvent, temperature, and the presence of a base.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed for these reactions to avoid unwanted side reactions with the solvent.

Temperature: Amidation reactions with acyl chlorides are often exothermic and can be carried out at room temperature or below to control the reaction rate and minimize the formation of byproducts. In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive amines.

Base: A base, such as triethylamine or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction towards the product side. The choice of base can influence the reaction rate and the ease of product purification.

While specific optimization studies for the amidation of this compound are not extensively detailed in the available literature, general principles of amide synthesis suggest that careful control of these parameters is essential for achieving high yields and selectivity.

Esterification Reactions with Alcohols

Esterification of this compound with alcohols provides a direct route to the corresponding esters, which are valuable intermediates in organic synthesis and can be found in a variety of biologically active molecules.

Versatile Synthesis of Various Esters

The reaction of this compound with alcohols follows a similar nucleophilic acyl substitution pathway as amidation. The oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride. The presence of the methyl ester of 4-methoxy-pyridine-2-carboxylic acid is documented, confirming the feasibility of such transformations. sigmaaldrich.com

The versatility of this reaction allows for the synthesis of a wide range of esters by simply varying the alcohol used. Primary, secondary, and tertiary alcohols can all be used, although their reactivity may differ.

The general reaction is as follows:

This compound + R-OH → 4-Methoxypyridine-2-carboxylate ester + HCl

A representative table of potential ester products is shown below:

AlcoholProduct
MethanolMethyl 4-methoxypyridine-2-carboxylate
EthanolEthyl 4-methoxypyridine-2-carboxylate
IsopropanolIsopropyl 4-methoxypyridine-2-carboxylate
tert-Butanoltert-Butyl 4-methoxypyridine-2-carboxylate

Exploration of Steric Hindrance Effects on Alcoholysis Efficiency

The efficiency of the esterification reaction can be significantly influenced by steric hindrance from both the alcohol and the acyl chloride. While the 4-methoxy group on the pyridine ring is relatively small, bulky substituents on the alcohol can impede the approach of the nucleophile to the carbonyl carbon.

Generally, the rate of esterification decreases with increasing steric bulk of the alcohol. Therefore, primary alcohols are expected to react more readily with this compound than secondary alcohols, which in turn are more reactive than tertiary alcohols. For highly hindered alcohols, more forcing reaction conditions, such as higher temperatures or the use of a catalyst, may be necessary to achieve reasonable yields. While specific studies on the steric hindrance effects for this particular acyl chloride are not detailed in the provided search results, these general principles of reactivity are well-established in organic chemistry.

Selective Formation of Ketones via Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents provides a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones. However, careful selection of the organometallic reagent is crucial to prevent over-addition and the formation of tertiary alcohols.

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for the selective synthesis of ketones from acyl chlorides. These less reactive organometallic reagents typically add to the acyl chloride only once, and the resulting ketone is stable to further addition under the reaction conditions.

The general reaction is:

This compound + R₂CuLi → 4-Methoxy-2-acylpyridine + R-Cu + LiCl

In contrast, more reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) often lead to the formation of tertiary alcohols as the initially formed ketone is highly reactive towards these reagents.

The table below illustrates the expected products from the reaction of this compound with different organometallic reagents:

Organometallic ReagentExpected Major Product
(CH₃)₂CuLi2-Acetyl-4-methoxypyridine
(C₆H₅)₂CuLi2-Benzoyl-4-methoxypyridine
CH₃MgBr (excess)2-(1-hydroxy-1-methylethyl)-4-methoxypyridine
C₆H₅Li (excess)2-(diphenylhydroxymethyl)-4-methoxypyridine

Reactivity with Lithium Diorganocopper (Gilman) Reagents for Controlled Ketone Synthesis

Acyl chlorides are highly reactive functional groups that readily undergo nucleophilic acyl substitution. One of the key transformations is the synthesis of ketones using organometallic reagents. While highly reactive organometallics like Grignard or organolithium reagents often lead to over-addition to form tertiary alcohols, lithium diorganocopper reagents, commonly known as Gilman reagents (R₂CuLi), offer a milder and more selective alternative. masterorganicchemistry.comorganicchemistrytutor.com

The reaction of an acyl chloride with a Gilman reagent is a powerful method for carbon-carbon bond formation and ketone synthesis. masterorganicchemistry.com It is expected that this compound would react cleanly with various Gilman reagents to produce the corresponding ketones. The mechanism involves the nucleophilic attack of the alkyl or aryl group from the cuprate onto the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the ketone.

For instance, the reaction with lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield 2-acetyl-4-methoxypyridine. Similarly, using lithium diphenylcuprate ((C₆H₅)₂CuLi) would theoretically produce (4-methoxypyridin-2-yl)(phenyl)methanone.

Table 1: Theoretical Ketone Synthesis via Gilman Reagents

Gilman Reagent Expected Ketone Product
Lithium dimethylcuprate ((CH₃)₂CuLi) 2-Acetyl-4-methoxypyridine
Lithium diethylcuprate ((CH₃CH₂)₂CuLi) 4-Methoxy-2-propionylpyridine

Note: The reactions and products in this table are theoretical and based on the known reactivity of Gilman reagents with acyl chlorides.

Strategies for Preventing Over-Reduction and Isolating Ketone Intermediates

A significant advantage of using Gilman reagents over more reactive organometallic compounds like Grignard reagents is their inherent chemoselectivity, which prevents the over-reduction (or over-addition) that leads to tertiary alcohols. masterorganicchemistry.comorganicchemistrytutor.com Ketones are generally more reactive towards Grignard reagents than the starting acyl chloride, leading to a second nucleophilic addition to the newly formed ketone.

In contrast, Gilman reagents are "softer" nucleophiles and react readily with highly electrophilic acyl chlorides but are significantly less reactive towards the resulting ketone product. masterorganicchemistry.com This difference in reactivity is the primary strategy for isolating the ketone intermediate. Therefore, by choosing a Gilman reagent for the acylation of this compound, the reaction should effectively stop at the ketone stage, providing a high yield of the desired product without significant formation of the corresponding tertiary alcohol. organicchemistrytutor.com Carrying out the reaction at low temperatures, such as -78 °C, further enhances this selectivity.

Reduction to Aldehydes and Alcohols

Development of Selective Reduction Methodologies (e.g., Hydride-Based Reagents)

The reduction of acyl chlorides can yield either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions. masterorganicchemistry.com

Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the primary alcohol. masterorganicchemistry.com While powerful hydrides like lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride all the way to the alcohol, sterically hindered or electronically deactivated hydride reagents are effective for this selective transformation.

A common reagent for this purpose is lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃). Its bulky tert-butoxy groups moderate its reactivity, allowing the reduction to be stopped at the aldehyde stage. Were this compound treated with one equivalent of LiAlH(OtBu)₃ at low temperature, the expected product would be 4-methoxypyridine-2-carboxaldehyde. frontierspecialtychemicals.com Another established method is the Rosenmund reduction, which uses catalytic hydrogenation over a poisoned catalyst (palladium on barium sulfate), though this is less common in modern laboratory synthesis than hydride-based methods. masterorganicchemistry.com

Reduction to Alcohols: For the complete reduction to a primary alcohol, a strong hydride-donating reagent is required. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including acyl chlorides, to alcohols. acs.org The reaction of this compound with an excess of LiAlH₄, followed by an aqueous workup, would be expected to yield (4-methoxypyridin-2-yl)methanol. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce acyl chlorides efficiently on its own, but its reactivity can be enhanced under specific conditions.

Construction of Complex Heterocyclic Systems

Synthesis of Pyrazole, Pyrazoline, and Pyridine-Fused Scaffolds

The construction of pyrazole and related heterocyclic systems from an acyl chloride like this compound is a multi-step process. The most common and direct route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.com

Therefore, to utilize this compound as a precursor, it would first need to be converted into a suitable 1,3-dicarbonyl derivative. This could be achieved, for example, through a Claisen condensation reaction between the corresponding ester (methyl 4-methoxypicolinate) and a ketone or by reacting the acyl chloride itself with the enolate of a ketone. Once the 1-(4-methoxypyridin-2-yl)alkane-1,3-dione intermediate is formed, subsequent cyclocondensation with hydrazine hydrate or a substituted hydrazine would yield the corresponding 3-(4-methoxypyridin-2-yl)-substituted pyrazole. nih.gov The reaction with hydrazine would form the pyrazole ring, while reaction with a substituted hydrazine would allow for N-functionalization of the resulting heterocycle.

Direct synthesis of pyridine-fused scaffolds from the acyl chloride is also plausible. For example, reaction with an appropriately substituted aminopyridine or other amino-heterocycle could lead to an amide intermediate that, upon intramolecular cyclization (e.g., Bischler–Napieralski or similar reactions), could form a fused polycyclic aromatic system.

Utility in Annulation and Cyclization Reactions to Form Polycyclic Systems

Annulation reactions are processes in which a new ring is formed onto an existing one. This compound can serve as a valuable electrophilic component in such reactions. For instance, in a Friedel-Crafts acylation, the acyl chloride could react with an electron-rich aromatic or heteroaromatic compound. If that compound also contains a nucleophilic group positioned correctly, a subsequent intramolecular cyclization could lead to a polycyclic system.

An example of a potential cyclization pathway would involve converting the 2-carbonyl chloride group into a side chain containing another reactive site. For instance, acylation of a suitable nucleophile could introduce a chain that could then undergo an intramolecular reaction, such as a Dieckmann condensation or a McMurry coupling, to form a new carbocyclic or heterocyclic ring fused to the pyridine scaffold. While specific examples involving this compound are not documented in the searched literature, its inherent reactivity as an acyl chloride provides a theoretical basis for its utility in a wide range of ring-forming strategies.

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Natural Product and Alkaloid Synthesis

The structural motif of a substituted pyridine (B92270) ring is prevalent in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activities. The use of 4-methoxypyridine (B45360) derivatives, including the title compound, provides a strategic advantage in the construction of these complex molecules.

The Lycopodium alkaloids are a large and structurally diverse family of natural products, with over 200 members identified to date. Their intricate and often densely functionalized polycyclic frameworks present considerable challenges to synthetic chemists. The use of methoxypyridine-containing intermediates has proven to be a successful strategy in the total synthesis of several Lycopodium alkaloids. rsc.orgchemicalbook.com

A key advantage of employing a methoxypyridine unit is its function as a "masked" pyridone. The methoxy (B1213986) group significantly reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. rsc.org This modulation of reactivity is crucial in multi-step syntheses, as it often circumvents the need for protecting groups on the nitrogen atom and can prevent undesired side reactions. This approach has been successfully applied in the total synthesis of (±)-lycoposerramine R, where a methoxypyridine derivative served as a key precursor to the final pyridone ring system. rsc.orgchemicalbook.com The strategy allows for the late-stage unveiling of the pyridone functionality, a common feature in many Lycopodium alkaloids.

The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceutical agents where stereochemistry is critical for biological activity. 4-Methoxypyridine and its derivatives have been instrumental in the development of catalytic, enantioselective dearomatization reactions to produce highly valuable chiral dihydropyridones. mdpi.comresearchgate.net

These reactions often involve the in situ formation of an N-acylpyridinium salt from a 4-methoxypyridine derivative, which is then subjected to a nucleophilic addition using a Grignard reagent in the presence of a chiral copper(I) catalyst. This methodology allows for the direct and highly enantioselective synthesis of chiral dihydro-4-pyridones with excellent yields and stereocontrol. mdpi.comresearchgate.net The resulting chiral dihydropyridones are versatile intermediates that can be further elaborated into more complex, stereochemically defined molecules, including precursors for natural products and pharmaceuticals. The ability to introduce a chiral center into the pyridine ring system at an early stage of a synthetic sequence is a powerful tool for the efficient construction of enantiomerically pure target molecules.

Building Block for Complex Pharmaceutical Intermediates and Lead Compounds

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical drugs. nih.gov The ability of 4-methoxypyridine-2-carbonyl chloride to readily react with various nucleophiles makes it an ideal starting material for the construction of complex heterocyclic systems that can serve as lead compounds in drug discovery programs.

The synthesis of novel heterocyclic scaffolds is a major focus of medicinal chemistry research, as these structures often form the core of new therapeutic agents. This compound and related derivatives are valuable precursors for a variety of heterocyclic systems, including those with potential biological activity. For instance, the acylation of o-aminonicotinonitrile derivatives with acid chlorides, a reaction type for which this compound is well-suited, is a key step in the synthesis of pyridopyrimidines. rsc.orgnih.gov These fused heterocyclic systems are known to exhibit a range of biological activities and are considered important pharmacophores.

Furthermore, the strategic use of pyridine derivatives has been demonstrated in the synthesis of potent kinase inhibitors. For example, derivatives of 4-methoxypyridine have been incorporated into molecules targeting PI3K/mTOR and c-Src kinases, which are important targets in cancer therapy. mdpi.comnih.gov The ability to readily introduce the 4-methoxypyridinyl moiety allows for the systematic exploration of structure-activity relationships in the development of new and more effective kinase inhibitors.

The reactivity of the acyl chloride group in this compound allows for its seamless integration into multi-step synthetic sequences to generate diverse molecular libraries for high-throughput screening. The formation of amides and esters from this acyl chloride is a robust and high-yielding transformation, providing a reliable method for linking the 4-methoxypyridine core to other molecular fragments. nih.gov

An example of its potential integration can be envisioned in the synthesis of drug-like polycyclic compounds, where a building block with a reactive handle is required for coupling with other components. rsc.org The ability to perform a nucleophilic acyl substitution on this compound provides a straightforward entry point into more complex structures. This versatility makes it a valuable tool for medicinal chemists aiming to create diverse collections of molecules for the discovery of new therapeutic agents.

Potential Applications in Advanced Materials Science Precursor Chemistry

The application of this compound extends beyond the realm of life sciences into the field of materials science. Its reactive nature and the inherent properties of the resulting pyridine-containing structures make it a promising precursor for functional polymers and metal-organic frameworks (MOFs). nih.gov

The reaction of this compound with diols can lead to the formation of polyesters. nih.gov The incorporation of the pyridine moiety into the polymer backbone can influence the material's properties, such as thermal stability and solubility. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening up possibilities for the creation of novel functional materials.

Furthermore, the corresponding carboxylic acid, 4-methoxypyridine-2-carboxylic acid, which can be readily obtained from the hydrolysis of the acyl chloride, is a potential ligand for the synthesis of metal-organic frameworks (MOFs). nih.govsigmaaldrich.com MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The use of functionalized organic linkers, such as 4-methoxypyridine-2-carboxylic acid, allows for the tuning of the MOF's pore size, shape, and chemical environment, thereby tailoring its properties for specific applications. researchgate.net

Structure Reactivity Relationships and Theoretical Frameworks

Systematic Investigation of Pyridine (B92270) Ring Substitution on Carbonyl Reactivity

Quantitative Analysis of Inductive Effects of the Methoxy (B1213986) Group on Electron Density

The reactivity of the carbonyl group in 4-methoxypyridine-2-carbonyl chloride is significantly influenced by the electronic properties of the methoxy substituent on the pyridine ring. The methoxy group exerts two opposing electronic effects: a negative inductive effect (-I) and a positive resonance (or mesomeric) effect (+M). chemistrysteps.com

The inductive effect arises from the difference in electronegativity between the oxygen and carbon atoms. Oxygen is more electronegative and pulls electron density away from the aromatic ring through the sigma (σ) bonds. chemistrysteps.comviu.ca This electron-withdrawing effect, in isolation, would decrease the electron density on the pyridine ring and, consequently, on the carbonyl carbon, making it more electrophilic and reactive towards nucleophiles.

Conversely, the methoxy group possesses lone pairs of electrons on the oxygen atom that can be delocalized into the π-system of the pyridine ring. libretexts.org This is a resonance or mesomeric effect. For the 4-methoxy substituent, this effect donates electron density into the ring, which can be relayed to the C2 position where the carbonyl chloride group is attached. This electron donation increases the electron density at the carbonyl carbon, which in turn reduces its electrophilicity and deactivates it towards nucleophilic attack.

The quantitative impact of such substituents can often be estimated using Hammett parameters, which correlate reaction rates for series of related compounds. While specific values for this compound require empirical measurement, the principle remains that the electron-donating nature of the 4-methoxy group reduces the electrophilicity of the carbonyl center.

Table 1: Qualitative Electronic Effects of the 4-Methoxy Group

Electronic EffectMechanismImpact on Ring Electron DensityImpact on Carbonyl Carbon Electrophilicity
Inductive Effect (-I) Through σ-bondsDecreaseIncrease
Resonance Effect (+M) Through π-systemIncreaseDecrease
Net Effect Resonance > InductiveNet IncreaseNet Decrease

Elucidation of Steric Effects of Substituents on Reaction Rates and Stereoselectivity

Steric effects arise from the spatial arrangement of atoms within a molecule, where non-bonded interactions can hinder a chemical reaction. In the context of this compound, the primary site of steric interaction is the area surrounding the electrophilic carbonyl carbon. While the methoxy group at the 4-position is remote and exerts a negligible direct steric effect on the carbonyl group at the 2-position, substituents at positions adjacent to the carbonyl chloride (i.e., the 3- or 6-positions) would have a profound impact.

The approach of a nucleophile to the carbonyl carbon requires a specific trajectory. Large or bulky substituents on the pyridine ring, particularly at the 3-position, can physically obstruct this path. This phenomenon, known as steric hindrance, increases the activation energy of the reaction, thereby slowing the reaction rate. For instance, replacing the hydrogen at the 3-position with a larger group like a tert-butyl group would dramatically decrease the rate of nucleophilic acyl substitution.

Steric hindrance can also be a critical factor in determining the stereoselectivity of a reaction. If the nucleophile or the pyridine substrate is chiral, steric interactions in the transition state can favor the formation of one stereoisomer over another. The substituents on the ring dictate the shape of the molecule and create a chiral environment around the reaction center, forcing the nucleophile to approach from the less hindered face, which leads to a preferred stereochemical outcome. The size and conformation of these substituents are thus key to controlling the diastereoselectivity or enantioselectivity of the reaction.

Development of Quantitative Structure-Activity Relationships (QSAR) within Mechanistic Contexts (excluding biological endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish an empirical relationship between the chemical structure of a series of compounds and their measured properties. nih.gov While widely used for predicting biological activity, QSAR can also be applied in a mechanistic context to predict chemical reactivity, in which case it is often termed a Quantitative Structure-Reactivity Relationship (QSRR). nih.gov This approach builds a mathematical model linking descriptors computed from molecular structure to experimentally determined reactivity data, such as reaction rate constants (log k) or equilibrium constants (log K). nih.gov

For a series of substituted pyridine-2-carbonyl chlorides, a QSRR model could be developed to predict their reactivity towards a specific nucleophile. The model would be built using a training set of compounds for which the reaction rates have been measured.

The key components of such a QSRR model are:

Structural Descriptors: These are numerical values that quantify various aspects of a molecule's structure. For pyridine derivatives, these could include:

Electronic Descriptors: Hammett constants (σ), calculated partial atomic charges, or dipole moments to quantify the electron-donating or -withdrawing effects of substituents.

Steric Descriptors: Taft steric parameters (Es), van der Waals radii, or other molecular geometry-based values to quantify the bulk of substituents near the reaction center.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Reactivity Data: The dependent variable in the model, typically the logarithm of the reaction rate constant (log k) for a specific reaction, such as aminolysis or hydrolysis.

Mathematical Equation: A statistical method, often multiple linear regression (MLR) or more complex machine learning algorithms, is used to derive an equation that correlates the descriptors with the reactivity data. nih.gov

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁σ + c₂Es

Where 'k' is the rate constant, 'σ' is an electronic parameter, 'Es' is a steric parameter, and c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the reactivity of new, unsynthesized pyridine-2-carbonyl chloride derivatives, providing valuable insights for reaction design and mechanistic analysis without focusing on biological endpoints.

Table 2: Conceptual Data for a QSRR Model of Substituted Pyridine-2-carbonyl Chlorides

Compound (Substituent at C4)Electronic Descriptor (σ_para)Steric Descriptor (Es)Reactivity Data (log(k_rel))
H0.001.240.00
OCH₃ -0.27 0.69 -0.55
Cl0.230.270.30
NO₂0.78-1.011.10

Note: Data are illustrative to demonstrate the principle.

7.3. Application of Theoretical Models for Predicting Chemical Reactivity and Product Selectivity

Application of Theoretical Models for Predicting Chemical Reactivity and Product Selectivity

Deeper Insights from Frontier Molecular Orbital (FMO) Theory in Guiding Nucleophilic Attacks

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org For a reaction between a nucleophile and an electrophile, the most significant interaction is typically between the HOMO of the nucleophile (where the highest energy electrons reside) and the LUMO of the electrophile (the lowest energy empty orbital available to accept electrons). youtube.com

In the case of this compound, the molecule acts as the electrophile. The LUMO of this compound is key to understanding its reactivity. Computational chemistry methods can determine the distribution and energy of the LUMO. For an acyl chloride, the LUMO is expected to be a π* antibonding orbital primarily localized on the carbonyl group, with a large orbital coefficient on the carbonyl carbon.

According to FMO theory, a nucleophilic attack will occur at the atom where the LUMO has its largest lobe. youtube.com The incoming electrons from the nucleophile's HOMO will flow into this LUMO, initiating the formation of a new bond. The theory predicts that the nucleophile will preferentially attack the carbonyl carbon of this compound, as this is the site of greatest LUMO density.

The energy gap between the nucleophile's HOMO and the electrophile's LUMO is also critical. A smaller HOMO-LUMO gap facilitates electron transfer and corresponds to a lower activation energy and a faster reaction. The electron-donating methoxy group raises the energy of the molecular orbitals, including the LUMO. This increase in LUMO energy leads to a larger HOMO-LUMO gap with most nucleophiles, which is consistent with the reduced reactivity predicted by the analysis of electronic effects.

Use of Charge Decomposition Analysis (CDA) for Understanding Orbital Contributions in Transition States

While FMO theory provides a predictive model for the initial stages of a reaction, a more detailed understanding of the bonding within the transition state can be achieved through energy decomposition analysis (EDA) or charge decomposition analysis (CDA). These computational methods partition the total interaction energy between two molecular fragments—in this case, the nucleophile and the this compound molecule—within the geometry of the transition state. rsc.org

One common scheme, the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method, deconstructs the interaction energy into three physically meaningful components: nih.gov

Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the two fragments (the nucleophile and the electrophile).

Pauli Repulsion (ΔE_Pauli): This is a purely quantum mechanical effect that arises from the destabilizing interaction between the occupied orbitals of the two fragments. It is a consequence of the Pauli exclusion principle, which prevents two electrons of the same spin from occupying the same space.

Orbital Interaction (ΔE_orb): This term accounts for the stabilizing effects of charge transfer and electron-pair bond formation. It represents the mixing of the occupied orbitals of one fragment with the unoccupied orbitals of the other (such as the HOMO-LUMO interaction) and polarization effects.

By quantifying these components, CDA provides a detailed picture of the nature of the interactions that stabilize the transition state. For a nucleophilic attack on this compound, the analysis would likely show a significant stabilizing orbital interaction term, confirming the importance of covalent bond formation. The magnitude of the electrostatic term would reflect the charge and polarity of the specific nucleophile. This level of analysis allows chemists to understand not just where a reaction happens, but precisely which forces—covalent or electrostatic—are most critical in the transition state. rsc.orgresearchgate.net

Table 3: Hypothetical Energy Decomposition Analysis for a Transition State

Energy ComponentDescriptionHypothetical Contribution (kcal/mol)
ΔE_Pauli Repulsive interaction from occupied orbitals+95.0
ΔE_elstat Electrostatic attraction between fragments-60.0
ΔE_orb Stabilizing orbital (covalent) interactions-75.0
ΔE_int (Total) Total Interaction Energy (ΔE_Pauli + ΔE_elstat + ΔE_orb)-40.0

Note: Values are illustrative examples of a typical analysis.

A comprehensive search of available scientific literature and chemical databases has been conducted to locate specific research findings on the Natural Bond Orbital (NBO) analysis of this compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested section, as doing so would require fabricating information or using data from different compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject matter.

To provide the requested content, a computational study involving a Natural Bond Orbital analysis would first need to be performed on this compound. Such an analysis would reveal quantitative insights into its electronic structure, including:

Donor-Acceptor Interactions: Identifying the key orbital interactions and quantifying their stabilizing effect using second-order perturbation theory (E(2)). This would likely involve delocalization from the nitrogen and oxygen lone pairs into the antibonding orbitals of the pyridine ring and the carbonyl group.

Charge Delocalization: Mapping the distribution of natural atomic charges throughout the molecule, highlighting the electrophilic and nucleophilic centers.

Without access to the results of such a specific computational analysis, the required article section cannot be written.

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Methods for Acyl Chlorides

The traditional synthesis of acyl chlorides, including 4-Methoxypyridine-2-carbonyl chloride, often involves the use of hazardous reagents such as thionyl chloride (SOCl₂) and oxalyl chloride. These reagents can produce toxic byproducts and require careful handling. Consequently, a significant area of research is the development of greener and more sustainable alternatives.

One promising approach is the use of bis-(trichloromethyl) carbonate (BTC), also known as triphosgene (B27547). BTC is a stable solid that is safer to handle and transport than phosgene (B1210022) gas. jcsp.org.pk It can efficiently convert carboxylic acids to acyl chlorides under mild conditions, often with a catalytic amount of N,N-dimethylformamide (DMF). jcsp.org.pk This method has been shown to be effective for a variety of carboxylic acids, providing the corresponding acyl chlorides in good yields. jcsp.org.pk

Another avenue of sustainable synthesis focuses on the use of environmentally friendly solvents and catalysts. Research has demonstrated the feasibility of performing acylation reactions in water or using buffer solutions, which minimizes the need for volatile and often toxic organic solvents. tandfonline.com For instance, a metal-free, green chemical synthesis for amides using acid chlorides has been developed in a phosphate (B84403) buffer, offering an eco-friendly and scalable process. tandfonline.com This method is advantageous due to the easy isolation of the product through simple filtration or precipitation, avoiding laborious column chromatography. tandfonline.com

Furthermore, the development of catalytic methods that avoid stoichiometric activating agents is a key goal. While not yet widely applied to acyl chloride synthesis itself, the principles of green chemistry, such as atom economy and the use of catalysts, are driving innovation. rsc.org For example, strategies are being explored to use less toxic acetylating agents like vinyl acetate (B1210297) as an alternative to acetic anhydride (B1165640) in related reactions, which could inspire new routes to acyl chlorides. rsc.org The use of silicon tetrachloride as a chlorinating agent is also being investigated as a lower-cost alternative to traditional phosphorus-based reagents. google.com

Table 1: Comparison of Traditional and Greener Synthetic Methods for Acyl Chlorides

Method Reagent Conditions Advantages Disadvantages
Traditional Thionyl chloride (SOCl₂) Often requires reflux, can produce SO₂ and HCl gas. Well-established, effective for many substrates. Use of hazardous reagent, formation of toxic byproducts.
Traditional Oxalyl chloride ((COCl)₂) Mild conditions, but reagent is toxic and moisture-sensitive. researchgate.net High reactivity, volatile byproducts (CO, CO₂, HCl). Toxic and corrosive reagent.
Greener Bis-(trichloromethyl) carbonate (BTC)/DMF Mild conditions, solid reagent. jcsp.org.pk Safer to handle than phosgene, good yields. Still produces stoichiometric waste.
Greener Aqueous/Buffer Systems Use of water or phosphate buffer as solvent. tandfonline.com Avoids toxic organic solvents, easy product isolation. Hydrolysis of the acyl chloride can be a competing reaction. tandfonline.com
Emerging Silicon tetrachloride (SiCl₄) Under investigation as a low-cost alternative. google.com Potential for lower cost. Still in development, may have limited scope.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations Involving Pyridyl Acyl Chlorides

The reactivity of the acyl chloride group in this compound makes it a valuable precursor for a wide range of chemical transformations, including the synthesis of amides, esters, and ketones. A key area of emerging research is the development of novel catalytic systems that can enhance the selectivity and efficiency of these reactions, particularly for pyridyl acyl chlorides.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to acyl chlorides is a growing field. For instance, the Stille cross-coupling reaction between acyl chlorides and organostannanes can be used to synthesize ketones. Research has shown that specific palladium catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands, can chemoselectively promote the coupling at the acyl chloride over other reactive sites, like aryl chlorides or bromides, that may be present in the molecule. organic-chemistry.orgacs.org This chemoselectivity is crucial for the synthesis of complex molecules with multiple functional groups. organic-chemistry.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has also been adapted for acyl chlorides. Palladium catalysts, in combination with a copper(I) co-catalyst, can facilitate the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes to produce 1,2-disubstituted acetylenes. rsc.org This demonstrates the potential for catalytic systems to mediate novel transformations of pyridine-based acyl derivatives.

Furthermore, research into catalytic amidation and esterification reactions is ongoing. While traditional methods often rely on stoichiometric amounts of base, like pyridine (B92270), to neutralize the HCl byproduct, catalytic approaches are being developed. fishersci.itorgosolver.com The use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown promise in other cross-coupling reactions and could potentially be applied to transformations of pyridyl acyl chlorides to improve efficiency and expand the reaction scope.

Table 2: Novel Catalytic Systems for Transformations of Pyridyl Acyl Derivatives

Reaction Type Catalytic System Substrates Products Key Features
Stille Coupling Pd-phosphine complexes (e.g., PXPd) Acyl chlorides and organostannanes Ketones High chemoselectivity, tolerates various functional groups including aryl halides. organic-chemistry.orgacs.org
Decarbonylative Sonogashira Coupling PdCl₂(dppf)/dppp/CuI Arylcarboxylic acid 2-pyridyl esters and terminal alkynes 1,2-disubstituted acetylenes Novel transformation of a pyridine-based acyl derivative. rsc.org
Cross-Coupling Palladium with silver(I) oxide activator (2-Pyridyl)allyldimethylsilanes and aryl iodides 2-Arylpyridines Novel pyridyl transfer reagents. nih.gov
Amidation/Esterification Pyridine (as catalyst and base) Acyl chlorides and alcohols/amines Esters/Amides Well-established but often stoichiometric; research aims for more efficient catalytic versions. fishersci.itorgosolver.com

Advancements in Integrated Computational and Experimental Methodologies for Rational Reaction Design and Prediction

The integration of computational chemistry with experimental work is revolutionizing how chemical reactions are designed and understood. For complex molecules like this compound, these integrated methodologies offer powerful tools for predicting reactivity, optimizing reaction conditions, and designing novel catalysts.

Density Functional Theory (DFT) has emerged as a key computational tool for studying the electronic structure and reactivity of molecules. bohrium.comnih.gov DFT calculations can be used to model reaction pathways, determine the geometries of transition states, and predict the outcomes of reactions. researchgate.netscimarina.org For instance, DFT studies have been used to investigate the geometry and antimicrobial activity of new pyridine derivatives, with the computational results showing good agreement with experimental findings. bohrium.comnih.gov In the context of catalysis, DFT can help elucidate the mechanism of catalytic cycles and identify the factors that control selectivity, which is crucial for designing more effective catalysts for transformations involving pyridyl acyl chlorides. researchgate.netscimarina.orgresearchgate.netrsc.org

Machine learning (ML) is another powerful computational approach that is being increasingly applied to organic chemistry. vapourtec.commorressier.com By training algorithms on large datasets of known reactions, ML models can predict the products of new reactions, suggest optimal reaction conditions, and even aid in retrosynthetic analysis. stanford.eduacs.org For example, ML models have been developed to predict the outcomes of C-N coupling reactions with high accuracy, which is directly relevant to the amidation reactions of this compound. nih.gov These predictive capabilities can significantly accelerate the discovery of new reactions and synthetic routes by reducing the amount of trial-and-error experimentation required. vapourtec.com

The synergy between computational prediction and experimental validation is a particularly powerful strategy. Computational models can be used to screen large numbers of potential catalysts or reaction conditions in silico, and then only the most promising candidates are synthesized and tested in the laboratory. researchgate.net This integrated approach not only saves time and resources but also leads to a deeper understanding of the underlying chemical principles governing the reaction. researchgate.netscimarina.org

Table 3: Application of Integrated Computational and Experimental Methodologies

Methodology Application Example Outcome
Density Functional Theory (DFT) Elucidating Reaction Mechanisms Studying enantioselective catalysis to understand the origin of stereoselectivity. researchgate.netscimarina.org Rationalization of experimental results and prediction of enantioselectivities for new catalysts. researchgate.netscimarina.org
Density Functional Theory (DFT) Catalyst Design Combining DFT calculations with experiments to design optimal catalysts for specific reactions like oxidative coupling of methane. researchgate.net Identification of catalytic descriptors that correlate with activity, leading to the design of more efficient catalysts. researchgate.net
Machine Learning (ML) Reaction Outcome Prediction Training neural networks on large reaction databases to predict the major product of a given set of reactants and reagents. stanford.eduacs.org High accuracy in predicting reaction outcomes, accelerating the discovery of new synthetic routes. morressier.comacs.org
Machine Learning (ML) Optimization of Reaction Conditions Using algorithms like Bayesian optimization to explore the reaction space and identify optimal conditions. vapourtec.com Faster optimization of reaction yield and selectivity compared to traditional methods. vapourtec.com
Integrated DFT and Experiment Investigating Molecular Properties Combining DFT calculations with spectroscopic analysis to study the geometry and biological activity of new pyridine derivatives. bohrium.comnih.govresearchgate.nettjnpr.org Correlation between computed properties and experimentally observed activities, aiding in the design of new bioactive molecules. bohrium.comnih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-methoxypyridine-2-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves chlorination of the corresponding carboxylic acid derivative. A common approach is the reaction of 4-methoxy-2-pyridinecarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Key parameters include:

  • Temperature : Reactions are often conducted under reflux (40–60°C) to ensure complete conversion .
  • Catalysts : Anhydrous conditions and catalytic dimethylformamide (DMF) may enhance reaction efficiency .
  • Work-up : Excess chlorinating agents are removed under reduced pressure, and the product is purified via distillation or crystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.9 ppm for OCH₃) and carbonyl chloride (C=O at ~165–170 ppm) .
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 171.99 (calculated for C₇H₅ClNO₂⁺) .

Advanced Research Questions

Q. What are the key reactivity patterns of this compound in nucleophilic acyl substitution reactions?

This compound is highly reactive due to the electron-withdrawing methoxy group and labile chloride. Key reactions include:

  • Amide Formation : Reacts with amines (e.g., benzylamine) in dichloromethane (DCM) at 0°C to form stable amides, with yields >85% .
  • Esterification : Alcohols (e.g., methanol) in pyridine yield esters, though steric hindrance can reduce efficiency .
  • Cross-Coupling : Pd-catalyzed coupling with arylboronic acids enables biaryl synthesis, though optimization of ligands (e.g., XPhos) is critical .

Q. How should researchers address contradictions in reported toxicity and handling protocols for this compound?

Existing safety data (e.g., SDS) highlight gaps in toxicity profiles:

  • Acute Toxicity : Limited data; assume high reactivity mandates PPE (gloves, goggles) and fume hood use .
  • Ecotoxicity : No biodegradability data; disposal must follow hazardous waste protocols .
  • Contradictions : Some sources recommend water rinses for spills, while others caution against water due to hydrolysis risks. Prefer inert absorbents (e.g., vermiculite) .

Q. What advanced applications does this compound have in drug discovery and materials science?

  • Pharmaceuticals : Serves as a key intermediate for protease inhibitors (e.g., HCV NS3/4A inhibitors) by enabling covalent modification of active sites .
  • Polymer Chemistry : Reacts with diols to form polyesters with tunable thermal stability (Tg = 120–150°C) .
  • MOF Synthesis : Coordinates with metal ions (e.g., Zn²⁺) to construct metal-organic frameworks (MOFs) for gas storage .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Impurity Profiling : Hydrolysis products (e.g., 4-methoxy-2-pyridinecarboxylic acid) can form during storage. Use HPLC with UV detection (λ = 254 nm) and C18 columns for separation .
  • Limit of Detection (LOD) : GC-MS achieves LOD <0.1% for residual solvents (e.g., DCM) .

Q. Methodological Recommendations

  • Storage : Store under nitrogen at –20°C to minimize hydrolysis.
  • Reaction Monitoring : Use TLC (eluent: 7:3 hexane/ethyl acetate) to track acyl chloride consumption.
  • Safety : Prioritize in vitro assays over in vivo studies until toxicity data are validated .

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